molecular formula C16H20N2O6S B11682430 Propan-2-yl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate

Propan-2-yl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate

Cat. No.: B11682430
M. Wt: 368.4 g/mol
InChI Key: CYEJYNCJZMFQSI-UHFFFAOYSA-N
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Description

Propan-2-yl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is a complex organic compound featuring a trimethoxyphenyl group, an oxadiazole ring, and a sulfanyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Trimethoxyphenyl Group: This step involves the reaction of the oxadiazole intermediate with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst.

    Attachment of the Sulfanyl Acetate Moiety: This final step involves the reaction of the intermediate with propan-2-yl acetate in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Brominated or nitrated trimethoxyphenyl derivatives.

Scientific Research Applications

Propan-2-yl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Propan-2-yl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate involves its interaction with various molecular targets:

Properties

Molecular Formula

C16H20N2O6S

Molecular Weight

368.4 g/mol

IUPAC Name

propan-2-yl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate

InChI

InChI=1S/C16H20N2O6S/c1-9(2)23-13(19)8-25-16-18-17-15(24-16)10-6-11(20-3)14(22-5)12(7-10)21-4/h6-7,9H,8H2,1-5H3

InChI Key

CYEJYNCJZMFQSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CSC1=NN=C(O1)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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